2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15(7-4-10-22-20)19-24-16-8-1-2-9-17(16)25-19/h1-11H,12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGGJISJIVGGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide can be represented as follows:
- Molecular Formula : C17H16F N3OS
- Molecular Weight : 341.39 g/mol
- CAS Number : Not specified in the available literature.
This compound features a benzimidazole ring fused with a pyridine moiety, linked to a sulfanyl group and an acetamide functionality. The presence of a fluorine atom in the phenyl ring enhances its lipophilicity, which can influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The compound under review has been evaluated for its antibacterial activity, showing promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.0 | |
| Escherichia coli | 8.0 | |
| Pseudomonas aeruginosa | 16.0 |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. The compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that it possesses cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
The biological activity of 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide is attributed to its ability to interact with specific biological targets within cells. The benzimidazole moiety is known to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division . Additionally, the pyridine ring may engage in hydrogen bonding with receptors or enzymes involved in disease pathways.
Structure-Activity Relationship (SAR)
Research on benzimidazole derivatives indicates that modifications in the substituent patterns significantly impact their biological activities. For example:
- The introduction of electron-withdrawing groups (like fluorine) enhances potency.
- Variations in the alkyl or aryl substituents on the benzimidazole core can lead to differences in solubility and bioavailability.
Case Studies
Several studies have explored the efficacy of benzimidazole derivatives similar to the compound :
- Antibacterial Study : A study evaluated a series of benzimidazole derivatives against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing that structural modifications could significantly enhance their anticancer properties .
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural analogs and their distinguishing features:
Key Observations
Substituent Effects on Activity: The 3-fluorophenyl group in the target compound and DDU86439 () suggests a role in enhancing target binding, possibly through hydrophobic or halogen-bonding interactions. Methoxy and trifluoromethyl substituents (e.g., in ) may alter electronic properties and metabolic stability compared to the target compound’s fluorine atom.
The sulfanyl (–S–) bridge in the target compound and analogs () likely improves solubility and flexibility compared to sulfonyl (–SO2–) or carbonyl (–CO–) linkages.
Biological Activity Trends :
- Benzimidazole-acetamide derivatives with nitrophenyl groups (e.g., AL in ) exhibit anti-inflammatory activity, suggesting that electron-withdrawing substituents may enhance this effect.
- The absence of reported activity for the target compound highlights a gap in current research, necessitating further pharmacological screening.
Research Findings and Implications
- Antiparasitic Potential: DDU86439 () demonstrates that fluorophenyl-acetamide derivatives can inhibit trypanosomal growth, providing a rationale for testing the target compound against similar pathogens.
- Anti-inflammatory Applications : Structural analogs like AL () with nitrophenyl groups show efficacy in inflammation models, suggesting that substituent optimization could tailor the target compound for this purpose.
- Synthetic Feasibility : Methods from (e.g., thiol-acetamide coupling) could be adapted for scalable synthesis of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
